1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide
CAS No.:
Cat. No.: VC18390525
Molecular Formula: C35H35IN2
Molecular Weight: 610.6 g/mol
* For research use only. Not for human or veterinary use.
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide -](/images/structure/VC18390525.png)
Specification
Molecular Formula | C35H35IN2 |
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Molecular Weight | 610.6 g/mol |
IUPAC Name | (2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide |
Standard InChI | InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1 |
Standard InChI Key | PXXBSYXTQAWFHV-UHFFFAOYSA-M |
Isomeric SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Canonical SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benz[e]indole family, characterized by a conjugated pentadienyl bridge linking two 1,1,3-trimethylbenzo[e]indolium moieties. Key identifiers include:
The structure features a delocalized π-electron system across the pentadienyl chain, enabling strong absorption in the visible-to-near-infrared (Vis-NIR) spectrum. The iodide counterion enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol .
Synthesis and Physicochemical Properties
Synthesis Pathways
While no direct synthesis protocol for this compound is published, analogous benzo[e]indole derivatives are typically synthesized via Knoevenagel condensation. For example, 1,1,2-trimethylbenzo[e]indole reacts with benzaldehydes under basic conditions to form extended conjugates . A plausible route for the target compound involves:
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Quaternization: Methylation of benzo[e]indole precursors to form the 1,1,3-trimethylindolium core.
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Condensation: Coupling of two indolium units via a pentadienyl linker using a bis-aldehyde intermediate.
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Counterion Exchange: Metathesis to replace initial anions (e.g., chloride) with iodide for improved stability .
Optical Properties
The extended conjugation confers notable photophysical characteristics:
Property | Value (Estimated) | Basis |
---|---|---|
Absorption λmax | 600–750 nm | Analogous dyes |
Fluorescence λem | 750–850 nm | Analogous dyes |
Quantum Yield | 0.1–0.3 | Similar NIR probes |
These properties make the compound suitable for deep-tissue imaging and photodynamic therapy, where longer wavelengths penetrate biological tissues more effectively .
Photo-Induced Biological Activity
Recent studies on structurally related benzo[e]indole dyes demonstrate light-dependent cytotoxicity. For instance, 1,1,2-trimethylbenzo[e]indole derivatives induce reactive oxygen species (ROS) generation in melanoma cells (G361 line) upon irradiation with 414 nm blue light . Key mechanisms include:
ROS Generation and DNA Damage
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ROS Production: Photoexcitation promotes intersystem crossing to triplet states, enabling energy transfer to molecular oxygen (³O₂ → ¹O₂) .
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DNA Strand Breaks: ROS oxidize guanine bases and destabilize phosphate backbones, triggering apoptosis .
Concentration- and Irradiation-Dependent Effects
Parameter | Effect | Reference |
---|---|---|
Compound 15 (1 μM) | 80% cell death (G361, 414 nm) | |
Irradiation (10 J/cm²) | Doubles ROS levels |
Hazard | Precaution | Source |
---|---|---|
Irritant (Xi) | Avoid inhalation/skin contact | |
Toxic (T) | Use fume hood, PPE | |
Storage | Inert atmosphere, 4°C |
Applications in Biomedical Research
Intracellular pH Sensing
Benzo[e]indole derivatives exhibit pH-dependent fluorescence shifts (pKa ≈ 5.8) , enabling real-time monitoring of lysosomal or endosomal acidification.
Tumor Imaging and Therapy
The compound’s NIR fluorescence and ROS generation synergize for theranostic applications:
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